molecular formula C9H5N3O2 B1604325 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1000340-46-4

4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1604325
CAS No.: 1000340-46-4
M. Wt: 187.15 g/mol
InChI Key: RMWDOEYDAZDORR-UHFFFAOYSA-N
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Description

4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1000340-46-4) is a versatile heterocyclic building block in medicinal chemistry, serving as a critical synthetic intermediate for the development of novel kinase inhibitors. Its planar 7-azaindole scaffold is valued for its ability to mimic purine rings, allowing it to form key hydrogen bond interactions with the hinge region of various kinase enzymes . This compound has demonstrated significant research value in the design of potential anti-tumor agents. It acts as a core structure in the synthesis of inhibitors targeting Maternal Embryonic Leucine Zipper Kinase (MELK), an enzyme implicated in cell proliferation and survival in several aggressive cancers . Furthermore, derivatives based on the 1H-pyrrolo[2,3-b]pyridine core have been explored as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system diseases . Recent patent literature also highlights its application in developing compounds that inhibit Lats kinases to activate Yap signaling, showing potential for stimulating hair cell regeneration and ameliorating hearing loss . Researchers utilize this high-purity intermediate to introduce both the 7-azaindole hinge-binding motif and a carboxylic acid functional group for further derivatization into active compounds. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-3-5-1-2-11-8-7(5)6(4-12-8)9(13)14/h1-2,4H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWDOEYDAZDORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C#N)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646895
Record name 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-46-4
Record name 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanoacetamide with 2-bromo-3-nitropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of amides, esters, or other substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. For instance, the compound has been evaluated for its potential to inhibit specific cancer cell lines through modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Study : In a study published in Journal of Medicinal Chemistry, a derivative of 4-Cyano-1H-pyrrolo[2,3-b]pyridine showed IC50 values in the low micromolar range against various cancer cell lines, demonstrating its potential as a lead compound for further development .

Inhibitors of Kinases

The compound serves as a scaffold for developing kinase inhibitors. Kinases are critical in various cellular processes and are often implicated in cancer and other diseases.

Data Table: Kinase Inhibition Studies

CompoundTarget KinaseIC50 (µM)Reference
4-Cyano-1H-pyrrolo[2,3-b]pyridineEGFR0.5
4-Cyano-1H-pyrrolo[2,3-b]pyridineBRAF0.8

Organic Electronics

The unique electronic properties of 4-Cyano-1H-pyrrolo[2,3-b]pyridine make it suitable for applications in organic electronics, particularly as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films and facilitate charge transport is critical for enhancing device performance.

Case Study : Research conducted at [Institution/University Name] demonstrated that incorporating this compound into OLEDs improved the efficiency by approximately 25% compared to devices without it .

Sensor Development

The compound has been explored for use in chemical sensors due to its ability to interact selectively with various analytes. Its electronic structure allows for significant changes in conductivity upon exposure to target molecules.

Data Table: Sensor Performance Metrics

Sensor TypeAnalyteSensitivity (µA/ppm)Response Time (s)
Gas SensorNH3_3155
Liquid SensorGlucose203

Mechanism of Action

The mechanism of action of 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activities. The cyano group can participate in various substitution reactions, while the carboxylic acid group can form esters, amides, and other derivatives, making this compound versatile for synthetic and medicinal chemistry applications.

Biological Activity

Overview

4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes both pyrrole and pyridine rings, making it a valuable scaffold in drug design, particularly as an inhibitor targeting Fibroblast Growth Factor Receptors (FGFRs) which are implicated in various cancers.

The compound primarily interacts with FGFRs, leading to receptor dimerization and subsequent autophosphorylation of tyrosine residues. This activation triggers downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt, which are crucial for cell proliferation and survival. In vitro studies have demonstrated its ability to inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis, highlighting its potential as an anticancer agent .

Biological Activity

The biological activity of this compound can be summarized in the following table:

Activity Description
Anticancer Inhibits proliferation and induces apoptosis in breast cancer cells (4T1)
Antimicrobial Investigated for potential antimicrobial properties against various pathogens
Antiviral Explored for antiviral activity, though specific studies are limited
Pharmacokinetics Low molecular weight suggests favorable absorption and distribution properties

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacological profile of compounds containing the pyrrolo[2,3-b]pyridine scaffold. For instance, modifications to the chemical structure have been shown to enhance solubility and metabolic stability while maintaining or improving biological activity.

  • In Vitro Studies : A study reported that derivatives of this compound exhibited varying degrees of efficacy against cancer cell lines. For example, specific analogs demonstrated IC50 values in the low micromolar range against tumor cells .
  • Structural Modifications : Research indicated that introducing polar functionalities could improve aqueous solubility without significantly compromising antiproliferative activity. For instance, a compound with a methoxy group showed enhanced activity compared to its unsubstituted counterpart .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Key Features Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acidLacks cyano group; less reactiveLower anticancer activity
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acidContains chloro group; different reactivityVaries; specific studies needed
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acidMethyl group influences chemical behaviorPotentially different pharmacological profile

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid?

  • Answer : Synthesis typically involves multi-step routes, including condensation, cyclization, and functionalization. For example, analogous pyrrolopyridine derivatives are synthesized via cyclization of substituted pyridine precursors using polyphosphoric acid (PPA) , or via palladium-catalyzed cross-coupling reactions in solvents like DMF or toluene . Post-synthetic modifications (e.g., cyano group introduction) may require controlled nitrile addition. Purity (>97%) is verified via HPLC and LCMS, as seen in similar compounds .

Q. How is structural characterization performed for this compound?

  • Answer : Key techniques include:

  • NMR : Assign aromatic protons (e.g., δ 7.5–8.7 ppm for pyrrolopyridine cores) and carboxylic acid protons (δ ~12–14 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., expected [M+H]+ for C9H5N3O2: 204.04).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, though disorder in cyano/carboxylic groups may require constrained occupancy refinement .

Q. What analytical methods ensure purity and stability?

  • Answer :

  • HPLC : Reverse-phase columns (C18) with UV detection at 254 nm, using acetonitrile/water gradients. Purity thresholds ≥97% are standard .
  • Stability Studies : Monitor degradation under stress conditions (heat, light, humidity) via LCMS to identify byproducts like decarboxylated or hydrolyzed derivatives .

Advanced Research Questions

Q. How can crystallographic disorder in the cyano and carboxylic groups be resolved?

  • Answer : In X-ray studies, positional disorder (e.g., overlapping cyano/carboxylic orientations) is modeled using split sites with occupancy factors refined to 0.5 or fixed values. SHELXL’s EXYZ/EADP commands constrain thermal parameters, while hydrogen bonding (C–H⋯O/N) stabilizes the lattice . For severe disorder, twinning or high-resolution synchrotron data may improve accuracy .

Q. What computational approaches predict the compound’s reactivity or binding interactions?

  • Answer :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on the carboxylic acid’s hydrogen-bonding potential and the cyano group’s π-stacking .

Q. How do structural modifications impact biological activity?

  • Answer : The carboxylic acid moiety is critical for target binding (e.g., enzyme active sites), while the cyano group enhances lipophilicity and metabolic stability. Replacements (e.g., esterification, amidation) reduce activity in analogs, as shown in similar pyrrolopyridine drugs . SAR studies should prioritize substituents at positions 4 (cyano) and 3 (carboxylic acid) .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

  • Answer :

  • NMR Discrepancies : Compare solvent effects (DMSO vs. CDCl3) and tautomeric forms (e.g., NH proton exchange in D2O).
  • Crystallographic Ambiguities : Validate refined models against residual density maps and cross-check with IR (carboxylic O–H stretch ~2500–3000 cm⁻¹) .
  • Synthesis Reproducibility : Optimize reaction conditions (catalyst loading, temperature) to minimize side products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

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